alpha-Amyrenone

Description

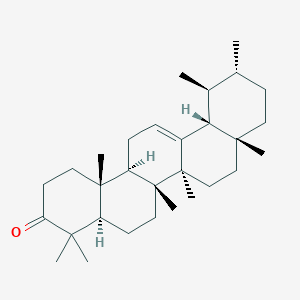

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWJJFSELKWGA-IPQOMUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-96-0 | |

| Record name | α-Amyrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amyrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-AMYRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Amyrenone: A Technical Guide to Natural Sources, Distribution, and Analysis

Abstract

α-Amyrenone, a pentacyclic triterpenoid of the ursane skeleton, is a naturally occurring oxo-triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of α-amyrenone, with a primary focus on its natural sources, distribution within the plant kingdom, and methodologies for its extraction, isolation, purification, and characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this bioactive compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.

Introduction to α-Amyrenone

α-Amyrenone ((3β)-Urs-12-en-3-one) is a derivative of α-amyrin, a widely distributed pentacyclic triterpenol. The presence of a ketone group at the C-3 position distinguishes it from its precursor and influences its physicochemical properties and biological profile. While α-amyrin is relatively abundant, α-amyrenone typically occurs in much lower concentrations in nature. It is often found as part of a complex mixture with its isomer, β-amyrenone, which is derived from β-amyrin. The pharmacological potential of α,β-amyrenone mixtures has been explored, demonstrating activities such as significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism[1]. This suggests potential applications in the management of metabolic diseases.

The biosynthesis of α-amyrenone is intrinsically linked to the mevalonate pathway, which produces the universal precursor for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Figure 1: Simplified biosynthetic pathway of α-Amyrenone.

The cyclization of (3S)-2,3-oxidosqualene by α-amyrin synthase, a type of oxidosqualene cyclase (OSC), yields α-amyrin. Subsequent oxidation of the hydroxyl group at C-3 results in the formation of α-amyrenone[2]. This final oxidation step can occur naturally within the plant or can be achieved synthetically.

Natural Sources and Distribution

α-Amyrenone is found in trace amounts in various plant species, often alongside its precursor, α-amyrin. The primary sources are plant resins, barks, and leaves.

Prominent Plant Families

-

Burseraceae: This family is a significant source of oleoresins rich in triterpenoids. Species of the genus Protium are particularly noteworthy for containing α-amyrenone and its precursor. Protium heptaphyllum, commonly known as 'almecegueira', produces a resin containing α- and β-amyrin[3][4]. α,β-Amyrenone mixtures have been identified in oleoresins from several Brazilian Amazon species of Protium[1]. Other genera within this family, such as Bursera and Canarium, are also known sources of amyrins[1].

-

Moraceae: The genus Ficus is another important source. For instance, the stem bark of Ficus benghalensis has been shown to contain α-amyrin, which can be a starting material for the synthesis of α-amyrenone[5][6][7][8].

-

Celastraceae: Celastrus hindsii leaves have been identified as a rich source of α-amyrin, with yields as high as 7.48 g/kg of dry weight[9].

Distribution within Plant Tissues

The accumulation of α-amyrenone and its precursors varies significantly among different parts of the plant.

-

Resins/Oleoresins: These are the most concentrated natural sources of amyrins. The oleoresins obtained from the bark of Protium and Bursera species are prime examples[10].

-

Bark: The stem bark of trees like Ficus benghalensis and Alstonia boonei are known to contain α-amyrin[7][11].

-

Leaves: Leaves of certain plants, such as Celastrus hindsii, have been found to be a particularly abundant source of α-amyrin[9]. In Tylophora indica, α-amyrin has been detected in the leaves, callus, and roots, with the highest concentration found in the leaves[12].

-

Epicuticular Wax: α-Amyrin is a component of the surface wax of some fruits, such as tomatoes[13][14].

Quantitative Data on α-Amyrin and α-Amyrenone

The concentration of α-amyrenone in natural sources is generally low. Most quantitative studies focus on its more abundant precursor, α-amyrin.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Celastrus hindsii | Dried Leaves | α-Amyrin | 7.48 g/kg | [9] |

| Ficus benghalensis | Stem Bark | α-Amyrin | 0.42 mg isolated | [11] |

| Alstonia boonei | Stem Bark | α-Amyrin | 0.23 mg isolated | [11] |

| Tylophora indica | Elicited Leaf Culture | α-Amyrin | 2.72 µg/g DW | [12] |

| Suaeda maritima | Whole Plant | α-Amyrin | 0.03 - 0.22 mg/g | [15] |

| Protium species | Oleoresin | α,β-Amyrenone | Very low concentrations | [1] |

Table 1: Reported concentrations of α-amyrin in various plant sources. DW = Dry Weight.

Extraction, Isolation, and Purification

The isolation of α-amyrenone from natural sources typically involves a multi-step process that begins with the extraction of its precursor, α-amyrin, followed by an oxidation step if necessary.

Figure 2: General workflow for the extraction and purification of α-Amyrenone.

Experimental Protocol: Extraction and Isolation of α-Amyrin from Ficus benghalensis Bark

This protocol is adapted from methodologies described for the isolation of triterpenes from plant bark[5][16].

-

Material Preparation: Collect fresh stem bark of Ficus benghalensis. Clean the bark to remove any debris and dry it in the shade for several days until it is brittle. Grind the dried bark into a coarse powder.

-

Soxhlet Extraction:

-

Accurately weigh approximately 500 g of the powdered bark and place it in a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Extract the powder with methanol for 48-72 hours, or until the solvent in the siphon tube runs clear. The choice of methanol is due to its polarity, which allows for the extraction of a broad range of secondary metabolites.

-

-

Concentration: Remove the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate. The nonpolar nature of n-hexane helps in removing lipids and other nonpolar compounds, while the moderately polar ethyl acetate will extract the triterpenoids.

-

Collect the ethyl acetate fraction and concentrate it to dryness.

-

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots by spraying with a solution of anisaldehyde-sulfuric acid and heating.

-

Pool the fractions containing the compound of interest (α-amyrin).

-

-

Purification: Recrystallize the pooled fractions from a suitable solvent like methanol or acetone to obtain pure α-amyrin crystals.

Synthesis of α-Amyrenone from α-Amyrin

α-Amyrenone can be synthesized from α-amyrin via oxidation.

-

Dissolve the isolated α-amyrin in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC), in a controlled manner while stirring at room temperature.

-

Monitor the reaction progress by TLC until the starting material (α-amyrin) is no longer visible.

-

Upon completion, work up the reaction mixture by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Purify the resulting α-amyrenone by column chromatography or recrystallization.

Analytical Methodologies

The identification and quantification of α-amyrenone require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for the quantification of α-amyrenone and its precursor.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. For example, a mobile phase of acetonitrile:water (59:41 v/v) has been used for α-amyrin analysis[17].

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is generally employed[17].

-

Detection: UV detection at a low wavelength, such as 206 nm, is suitable for these compounds which lack a strong chromophore[17].

-

Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of α-amyrenone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like α-amyrenone, especially in complex mixtures[18][19].

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms, is appropriate.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature gradient is necessary to elute the triterpenoids. An initial temperature of around 150°C, held for a few minutes, followed by a ramp up to 280-300°C is a common starting point.

-

Injection: Splitless injection is preferred for trace analysis.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for identification by comparison with spectral libraries (e.g., NIST, Wiley)[20]. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity[21].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isolated α-amyrenone, confirming the presence of the ketone group and the overall triterpenoid skeleton.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the qualitative and quantitative analysis of α-amyrenone in plant extracts. It allows for the simultaneous analysis of multiple samples and is a cost-effective screening method[15][22].

Figure 3: Relationship of analytical techniques for α-Amyrenone analysis.

Conclusion

α-Amyrenone, while present in low natural concentrations, represents a promising bioactive triterpenoid. Its primary sources are the oleoresins and barks of specific plant families, most notably Burseraceae and Moraceae. The isolation of α-amyrenone often relies on the extraction of its more abundant precursor, α-amyrin, followed by a straightforward oxidation step. The methodologies outlined in this guide, from extraction to sophisticated analytical characterization, provide a robust framework for researchers to explore the potential of this compound. The continued investigation into the natural distribution and biological activities of α-amyrenone is warranted and may lead to the development of new therapeutic agents.

References

-

Ferreira, R. G. S., et al. (2017). Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone. Molecules, 22(2), 298. [Link]

-

Wikipedia. (n.d.). Amyrin. [Link]

-

Leal, L. K. A. M., et al. (2021). The Pharmaceutical Potential of α- and β-Amyrins. Molecules, 26(19), 5920. [Link]

-

Hernández-Vázquez, L., Palazón, J., & Navarro-Ocaña, A. (2012). The Pentacyclic Triterpenes α, β-amyrins: A Review of Sources and Biological Activities. In Phytochemicals: A Global Perspective of Their Role in Nutrition and Health. IntechOpen. [Link]

-

PubChem. (n.d.). α-amyrin biosynthesis. [Link]

-

Nguyen, T. H., et al. (2021). α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials. Molecules, 26(23), 7291. [Link]

-

Nogueira, A. O., et al. (2019). Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: a literature review. Fundamental & Clinical Pharmacology, 33(1), 4-12. [Link]

-

Santos, F. A., et al. (2020). The selective obtaining of amyrins from Amazonian Protium oleoresins. Revista Brasileira de Farmacognosia, 30, 362-369. [Link]

-

Nogueira, A. O., et al. (2019). Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: A literature review. ResearchGate. [Link]

-

Baburaj, R., Veerabhadrappa, R. S., & Das, K. (2024). Alpha Amyrin Nano-Emulsion Formulation from Stem Bark of Ficus Benghalensis and its Characterization for Neuro-Behavioral Studies. Turkish Journal of Pharmaceutical Sciences, 21(1), 42-51. [Link]

-

Singh, S., et al. (2023). Elicitation Induced α-Amyrin Synthesis in Tylophora indica In Vitro Cultures and Comparative Phytochemical Analyses of In Vivo and Micropropagated Plants. Plants, 12(10), 1998. [Link]

-

Kadimpati, K. K., et al. (2012). Quantitation of Alpha Amyrin in Scoparia dulcis L. Whole Plant Extract by High Performance Liquid Chromatography. Journal of Pharmacy Research, 5(4), 1970-1973. [Link]

-

JETIR. (2023). A Comprehensive Review of Ficus benghalensis : Phytochemical constituent and its Pharmacological Activity. JETIR, 10(9). [Link]

-

Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

-

Baburaj, R., et al. (2022). Comparative In vitro Anti Inflammatory Study on Alpha Amyrin Isolated from Bark Extracts of Ficus benghalensis. Linn and Alstonia boonei. De Wild. Rajiv Gandhi University of Health Sciences Journal of Pharmaceutical Sciences, 12(4). [Link]

-

ResearchGate. (2021). Phytochemistry, Pharmacological Properties, and Recent Applications of Ficus benghalensis and Ficus religiosa. [Link]

-

Ghosh, A., & Maity, D. (2024). Study of Estimation and Variation of Alpha-amyrin Content among individuals of Suaeda maritima (L.) Dumort. Grow. Journal of Stress Physiology & Biochemistry, 20(3), 188-195. [Link]

-

News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

-

Ertas, A., et al. (2015). Simultaneous determination of α-amyrin and β-sitosterol in Centranthus longiflorus Stev. Subsp. longiflorus Stev and Iris tao - Mattioli 1885. Journal of Pharmaceutical and Biomedical Analysis, 111, 263-267. [Link]

-

Mallick, S. S., & Vetal, V. V. (2014). Detection and Estimation of alpha-Amyrin, beta-Sitosterol, Lupeol, and n-Triacontane in Two Medicinal Plants by High Performance Thin Layer Chromatography. The Scientific World Journal, 2014, 848215. [Link]

-

Bohrium. (2022). comparative-in-vitro-anti-inflammatory-study-on-alpha-amyrin-isolated-from-bark-extracts-of-ficus-benghalensis-linn-and-alstonia-boonei-de-wild. [Link]

-

Chen, X., et al. (2012). Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study. Journal of Chromatography B, 905, 94-99. [Link]

-

ResearchGate. (2018). ISOLATION AND CHARACTERISATION OF ALPHA AND BETA AMYRINS FROM PROPOLIS OBTAINED FROM BENUE STATE. [Link]

-

Eddouks, M., et al. (2021). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Evidence-Based Complementary and Alternative Medicine, 2021, 6695658. [Link]

-

Anyam, J. (2016). Isolation and Characterization of α –Amyrin from Stem Bark of Ficus exasperata (Vahl). British Biotechnology Journal, 16(4), 1-7. [Link]

-

Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(10), 1229-1245. [Link]

-

Asgher, M., et al. (2007). Extraction, Purification and Characterization of Thermostable, Alkaline Tolerant α-Amylase from Bacillus cereus. Journal of Food Biochemistry, 31(6), 770-781. [Link]

-

ResearchGate. (2021). extraction and isolation of β-amyrin from ficus elastica. [Link]

Sources

- 1. Alpha-amyrine — Wikiphyto [wikiphyto.org]

- 2. α-amyrin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of the isomeric mixture of alpha and beta amyrin from Protium heptaphyllum: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. turkjps.org [turkjps.org]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pentacyclic Triterpenes α, β-amyrins: A Review of Sources and Biological Activities [diposit.ub.edu]

- 11. Comparative In vitro Anti Inflammatory Study on Alpha Amyrin Isolated from Bark Extracts of Ficus benghalensis. Linn and Alstonia boonei. De Wild: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. mdpi.com [mdpi.com]

- 13. Amyrin - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. jspb.ru [jspb.ru]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. news-medical.net [news-medical.net]

- 20. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

α-Amyrenone: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of α-Amyrenone (alpha-Amyrenone), a pentacyclic triterpenoid with significant therapeutic potential. We will delve into its fundamental chemical properties, synthesis and isolation methodologies, and its diverse biological activities, offering a valuable resource for researchers and professionals in drug development.

Core Identification and Physicochemical Properties

α-Amyrenone is a naturally occurring triterpenoid ketone. It is structurally related to α-amyrin, differing by the oxidation of the hydroxyl group at the C-3 position to a ketone. This modification significantly influences its biological activity and physicochemical characteristics.

| Identifier | Value | Source |

| CAS Number | 638-96-0 | [1] |

| Molecular Formula | C30H48O | [2][3] |

| Molecular Weight | 424.7015 g/mol | [1] |

| IUPAC Name | 4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | [3] |

| Synonyms | Urs-12-en-3-one, 3-Ketours-12-ene, α-Amirone | [1] |

Physicochemical Characterization:

-

Appearance: α-Amyrenone is a solid in its purified form.

-

Solubility: It exhibits low aqueous solubility, a common characteristic of triterpenoids.

-

Crystalline Nature: X-ray diffraction (XRD) and scanning electron microscopy (SEM) analyses have confirmed the crystalline nature of α,β-amyrenone mixtures.

-

Thermal Stability: Thermogravimetric analysis (TGA) has shown that α,β-amyrenone is thermally stable up to 235 °C.

Synthesis and Isolation

α-Amyrenone can be obtained through both semi-synthesis from its precursor, α-amyrin, and direct isolation from natural sources, although it is often found in lower concentrations than α-amyrin.

Semi-synthesis from α-Amyrin

A common and high-yield method for producing α-Amyrenone is the oxidation of α-amyrin. This process is often performed on a mixture of α,β-amyrins, which are readily available from various plant oleoresins.

Workflow for the Synthesis of α,β-Amyrenone:

Sources

Potential Therapeutic Effects of alpha-Amyrenone: A Technical Guide for Researchers

Preamble: Charting the Course for a Promising Triterpenoid

The landscape of natural product pharmacology is rich with compounds demonstrating significant therapeutic potential. Among these, the pentacyclic triterpenoids stand out for their diverse biological activities. This guide focuses on alpha-Amyrenone, an oxidized derivative of the widely studied alpha-amyrin. While research on its precursor and its mixture with the beta-isomer, β-amyrenone, has unveiled promising anti-inflammatory, antioxidant, and anticancer properties, dedicated investigations into the singular effects of this compound remain a burgeoning field.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, aiming to synthesize the current understanding, extrapolated from closely related compounds, and to provide a robust framework for future in-depth investigation into the therapeutic potential of this compound. Our narrative is built upon the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.

Chemical and Pharmacological Profile of this compound

This compound is a pentacyclic triterpenoid belonging to the ursane series. It is structurally differentiated from its precursor, alpha-amyrin, by the oxidation of the hydroxyl group at the C-3 position to a ketone. This seemingly subtle modification can significantly alter the compound's polarity, bioavailability, and interaction with biological targets. While often found in nature alongside its oleanane isomer, β-amyrenone, understanding its unique pharmacological profile is paramount for its development as a therapeutic agent.[1]

Key Physicochemical Properties (of α,β-amyrenone mixture):

| Property | Observation | Implication for Research |

| Crystalline Nature | Confirmed by XRD and SEM analyses. | Influences solubility and formulation strategies. |

| Aqueous Solubility | Low, but comparatively better than α,β-amyrin. | May present challenges for in vivo bioavailability; formulation enhancements like nanoemulsions could be explored.[2] |

Potential Therapeutic Effects: An Evidence-Based Exploration

The therapeutic potential of this compound is primarily inferred from studies on its precursor and its mixture with β-amyrenone. The following sections detail these potential effects and provide a rationale for dedicated investigation.

Anti-Inflammatory and Anti-Hypersensitivity Effects

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. Triterpenoids, including the α,β-amyrenone mixture, have demonstrated potent anti-inflammatory activity.

Evidence from Preclinical Models:

A pivotal study on a mixture of α,β-amyrenone demonstrated significant efficacy in both acute and chronic inflammatory models.[1] The oral administration of the mixture was shown to:

-

Reduce carrageenan-induced paw edema and mechanical hypersensitivity.[1]

-

Interfere with neutrophil migration, a key event in the inflammatory cascade.[1]

-

Alleviate mechanical sensitization and edema in a model of arthritis induced by Complete Freund's Adjuvant (CFA).[1]

These findings strongly suggest that this compound likely contributes to these effects and warrants investigation as a standalone anti-inflammatory agent.

Proposed Mechanism of Action:

The anti-inflammatory effects of related triterpenoids are often attributed to the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. The α,β-amyrin mixture has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] Furthermore, inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a probable mechanism.[5][6]

Signaling Pathway: Postulated Anti-Inflammatory Mechanism of this compound

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

Oxidative stress is a key contributor to cellular damage in a wide range of pathologies. The antioxidant potential of the α,β-amyrin mixture has been demonstrated, suggesting a role for this compound in mitigating oxidative damage.[7]

In Vitro Evidence:

Studies on the α,β-amyrin mixture have shown free radical scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[7] The reported IC50 values for the mixture are 125.55 µg/mL (DPPH) and 155.28 µg/mL (ABTS).[7]

Anticancer Potential

The cytotoxicity of triterpenoids against various cancer cell lines is well-documented. While specific data for this compound is scarce, studies on alpha-amyrin and derivatives of the α,β-amyrin mixture suggest that this is a promising avenue for investigation.

Evidence from Related Compounds:

-

Alpha-amyrin has demonstrated cytotoxic effects against human laryngeal cancer (Hep-2) cells with an IC50 value of approximately 69.32 µmol/ml.[8]

-

Derivatives of the α,β-amyrin mixture have shown moderate activity against human leukemia (HL60) cells.[9]

-

Alpha-amyrin has also shown moderate to weak activity against lung carcinoma (A549), breast cancer (MCF7), and cervical cancer (HeLa) cell lines.[10]

Neuroprotective Effects

Neuroinflammation and oxidative stress are central to the pathogenesis of neurodegenerative diseases. The anti-inflammatory and antioxidant properties of related compounds suggest that this compound could possess neuroprotective potential.

Extrapolated Rationale:

Studies on alpha-amyrin have shown neuroprotective effects in models of neurodegeneration, reducing neuroinflammatory markers and improving the antioxidant status of the brain.[2] While no direct studies on this compound exist, its potential to cross the blood-brain barrier and exert similar effects warrants dedicated investigation.

Experimental Protocols for Investigation

To rigorously evaluate the therapeutic potential of this compound, standardized and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating acute inflammation.[11][12]

Methodology:

-

Animal Model: Male Wistar rats (180-220 g) are typically used.

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle Control (e.g., 1% Tween 80 in saline)

-

This compound (various doses, e.g., 10, 30, 100 mg/kg, p.o.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Dosing: Test compounds are administered orally 1 hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[13][14]

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for assessing in vivo anti-inflammatory activity.

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to evaluate the free radical scavenging activity of a compound.[15][16]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HL-60, A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[19]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mechanistic Insight: Western Blot Analysis of Inflammatory Proteins

Western blotting is a powerful technique to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.[21][22]

Methodology:

-

Protein Extraction: Lyse treated cells or tissue homogenates with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[21]

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-NF-κB p65, IκBα, COX-2, TNF-α, IL-6) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Workflow: Western Blot for Mechanistic Analysis

Caption: Key steps in the Western blot workflow.

Future Directions and Concluding Remarks

This compound stands as a promising candidate for therapeutic development, yet its full potential remains to be unlocked through dedicated and rigorous scientific inquiry. The existing literature on its precursor and isomeric mixture provides a strong rationale for its investigation across several key therapeutic areas.

Recommendations for Future Research:

-

Isolation and Characterization: The first critical step is the development of efficient methods for the isolation and purification of this compound to enable its study as a single chemical entity.

-

Head-to-Head Comparative Studies: Direct comparative studies of this compound, beta-amyrenone, and their precursor, alpha-amyrin, are essential to delineate their respective contributions to the observed biological activities.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its effects on the MAPK and other relevant signaling cascades.

-

Broad-Spectrum In Vitro Screening: A comprehensive screening of this compound against a wide panel of cancer cell lines is needed to identify potential lead indications for anticancer therapy.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of this compound is a prerequisite for any further preclinical and clinical development.

References

-

Azure Biosystems. (2022, May 16). How to Simplify Your Western Blot Workflow. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

- Guo, L., et al. (2025). Investigating the neuroprotective effects and the potential mechanisms of β-amyrenone in cerebral ischemic/reperfusion injury based on pharmacology network, bioinformatics, and molecular docking simulation.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

LI-COR Biosciences. (n.d.). Basic Workflow for Quantitative Western Blots. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Western Blot Workflow. Retrieved from [Link]

- Niu, X., et al. (2014). δ-Amyrone, a specific inhibitor of cyclooxygenase-2, exhibits anti-inflammatory effects in vitro and in vivo mice. International Immunopharmacology, 21(1), 112–118.

-

O'Donnell, J. (n.d.). Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. Retrieved from [Link]

- Quintão, N. L. M., et al. (2014). Contribution of α,β-Amyrenone to the Anti-Inflammatory and Antihypersensitivity Effects of Aleurites moluccana (L.) Willd.

-

ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Santos, F. A., et al. (2012). Antihyperglycemic and hypolipidemic effects of α, β-amyrin, a triterpenoid mixture from Protium heptaphyllum in mice. Lipids in Health and Disease, 11, 98.

- Saravanan, R., et al. (2024). Investigation of the Pro-active Role of Alpha Amyrin Nanoemulsions in Quashing Neurodegeneration, Excitotoxicity, and Neuronal Inflammation via an In-silico and In-vivo Approach.

- SciELO. (2016). Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture. Journal of the Brazilian Chemical Society, 27(9).

-

Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

Sources

- 1. Contribution of α,β-Amyrenone to the Anti-Inflammatory and Antihypersensitivity Effects of Aleurites moluccana (L.) Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. The Pharmaceutical Potential of α- and β-Amyrins [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. The Evaluation of α-amyrin from Callistemon Citrinus: A Study on Distribution and Cytotoxic Properties | Trends in Sciences [tis.wu.ac.th]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. inotiv.com [inotiv.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. atcc.org [atcc.org]

- 21. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 22. mpbio.com [mpbio.com]

An In-depth Technical Guide to α-Amyrenone: From Synthesis to Therapeutic Potential

Introduction: Unveiling α-Amyrenone

α-Amyrenone is a pentacyclic triterpenoid of the ursane class, characterized by the chemical formula C₃₀H₄₈O.[1][2] It is the oxidized derivative of its more widely known precursor, α-amyrin, a compound ubiquitously distributed in the plant kingdom.[3] While α-amyrenone and its isomer, β-amyrenone, occur naturally in trace amounts in the oleoresins of plant species like Protium (Burseraceae), their low concentration makes direct extraction impractical for large-scale research.[4][5][6] Consequently, the primary route to obtaining α,β-amyrenone for pharmacological studies is through the chemical synthesis from the abundant α,β-amyrin mixture.[4][5] This guide provides a comprehensive technical overview of α-amyrenone, detailing its synthesis, physicochemical properties, significant biological activities, and its emerging potential in drug development for researchers, scientists, and pharmaceutical professionals.

Part 1: Synthesis and Physicochemical Characterization

The foundation of any pharmacological investigation is the reliable synthesis and thorough characterization of the compound of interest. The low natural abundance of α-amyrenone necessitates a robust synthetic protocol, which critically informs its potential for scalable production.

The most common and efficient method for producing α,β-amyrenone is the oxidation of the 3β-hydroxyl group of the α,β-amyrin mixture.[7] This reaction leverages the high availability of α,β-amyrin, which can be readily isolated from various plant sources. The causality behind this choice is simple: it is far more efficient to convert an abundant natural precursor than to isolate a scarce final product.

The oxidation is typically achieved using an oxidizing agent such as Pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂).[8] This method provides a high yield, often around 70%, making it a practical choice for laboratory-scale production.[6]

Caption: Workflow for the synthesis of α,β-amyrenone.

A multi-technique approach is essential to confirm the identity, purity, and physical properties of the synthesized α,β-amyrenone. This self-validating system ensures that subsequent biological data is attributable to the correct molecular entity.

-

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and formula (C₃₀H₄₈O).[4][5][6]

-

Purity and Separation: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized mixture and to separate the α- and β- isomers if required.[4][6]

-

Physical Properties: The crystalline nature and thermal behavior are determined using Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetry (TG).[4][6][9] These analyses revealed that α,β-amyrenone consists of porous, crystalline particles with irregular shapes.[4]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Average Molecular Weight | 424.70 g/mol | [2] |

| Physical State | Crystalline solid | [4] |

| Melting Point | 125 - 126 °C | |

| Solubility | Low aqueous solubility | [9] |

| Appearance (SEM) | Porous particles with irregular crystalline arrays | [4] |

Table 1: Physicochemical properties of α-Amyrenone.

Part 2: Biological Activities and Mechanisms of Action

α,β-Amyrenone has demonstrated a compelling spectrum of biological activities in preclinical studies. The primary areas of investigation include its anti-inflammatory effects and its potential in managing metabolic disorders.

Chronic inflammation is a key driver of numerous diseases. α,β-Amyrenone has shown significant anti-inflammatory properties in both acute and chronic inflammation models.[10]

Mechanism of Action: The anti-inflammatory effect of α,β-amyrenone is multi-faceted. A key mechanism is the interference with neutrophil migration to the site of inflammation.[10] This is a critical step, as excessive neutrophil infiltration can lead to tissue damage. The compound markedly suppresses the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and a common index of their infiltration and oxidative stress.[10]

Furthermore, studies on the precursor compounds, α,β-amyrin, which share a similar structural backbone, reveal a deeper mechanistic insight. They have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while downregulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][12][13] These effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[12][13]

Caption: Proposed anti-inflammatory mechanism of α,β-amyrenone.

Recent research has highlighted the potential of α,β-amyrenone in addressing metabolic diseases, primarily through the inhibition of key digestive enzymes involved in carbohydrate and lipid absorption.[5]

Mechanism of Action: The compound has been identified as a potent inhibitor of α-glucosidase and a significant inhibitor of pancreatic lipase.[4][5]

-

α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting this enzyme, α,β-amyrenone can delay carbohydrate digestion, leading to a slower and lower rise in post-prandial blood glucose levels. This is a validated therapeutic strategy for managing type 2 diabetes.

-

Lipase Inhibition: Pancreatic lipase is the primary enzyme responsible for digesting dietary fats (triglycerides). Its inhibition reduces fat absorption, which can be beneficial for managing obesity and related dyslipidemia.

The in vitro inhibitory effects of α,β-amyrenone on these enzymes are significant, suggesting its potential as a dual-action agent for managing metabolic syndrome.[5]

| Enzyme | Test Concentration | % Inhibition | IC₅₀ Value | Standard | Source(s) |

| α-Glucosidase | 1.6 µg/mL | 96.5% ± 0.52% | Not Reported | Acarbose | [4][5] |

| Pancreatic Lipase | 100 µg/mL | Not Reported | 82.99% ± 1.51% of rate | Orlistat | [4][5] |

| α-Amylase | 100 µg/mL | ~25% | Not Determined | - | [4][5] |

Table 2: In Vitro enzyme inhibitory activity of α,β-amyrenone mixture.

While research on α,β-amyrenone's direct anticancer activity is still emerging, extensive studies on its precursors, α- and β-amyrin, provide a strong rationale for its investigation in this area. The amyrin mixture has demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines, including breast (MCF-7), oral (KB-oral), and liver (HepG2) cancer cells.[11][12] The mechanisms involve the induction of apoptosis (programmed cell death) through pathways involving caspases and the p38 MAPK/JNK signaling cascade.[11] Critically, the amyrin mixture often shows selective toxicity, being less harmful to normal cells.[11][12] This selective action is a highly desirable trait in cancer drug development. Given that α-amyrenone is a direct, structurally similar derivative, it represents a promising candidate for future anticancer research.

Part 3: Experimental Protocols

To ensure reproducibility and adherence to scientific standards, this section provides detailed, step-by-step methodologies for key experiments relevant to α-amyrenone research.

This protocol is based on the oxidation reaction described in the literature.[6][7]

-

Dissolution: Dissolve 1.0 g of a commercially available α,β-amyrin mixture in 50 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Slowly add 1.5 equivalents of Pyridinium chlorochromate (PCC) to the solution in portions over 15 minutes while stirring at room temperature. Causality Note: Portion-wise addition helps to control the reaction temperature as oxidation is an exothermic process.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the amyrin spot and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts. Wash the silica pad with additional CH₂Cl₂.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the resulting α,β-amyrenone using HPLC, NMR, and MS analysis.

This colorimetric assay is a standard method for screening α-glucosidase inhibitors.[14][15]

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.8).

-

Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 0.5 U/mL. Prepare fresh daily.

-

Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the buffer to a final concentration of 5 mM.

-

Test Compound: Prepare a stock solution of α,β-amyrenone in DMSO and create serial dilutions in the buffer.

-

Positive Control: Prepare serial dilutions of Acarbose.

-

Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound dilutions (or Acarbose for positive control, or buffer for enzyme control).

-

Add 20 µL of the α-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the well with the test compound).

-

Plot % inhibition versus concentration to determine the IC₅₀ value.

-

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion and Future Directions

α-Amyrenone, accessible through a straightforward synthesis from its natural precursor α-amyrin, is an emerging bioactive compound with significant therapeutic potential. Its well-documented anti-inflammatory activities, coupled with its potent inhibitory effects on key enzymes involved in carbohydrate and lipid metabolism, position it as a promising candidate for the development of novel treatments for inflammatory conditions and metabolic syndrome. The strong anticancer profile of the parent amyrin compounds provides a compelling rationale for extending these investigations to α-amyrenone.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: While the effects on inflammatory pathways and metabolic enzymes are known, identifying the direct molecular binding targets of α-amyrenone will provide a deeper understanding of its mechanism of action.

-

In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro assays, comprehensive in vivo studies are required to validate its therapeutic effects in animal models of diabetes, obesity, and inflammatory diseases. Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies are critical to assess its bioavailability and drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the α-amyrenone scaffold could lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

-

Anticancer Evaluation: A systematic evaluation of α-amyrenone against a panel of cancer cell lines is warranted to determine if it shares or exceeds the anticancer potential of its amyrin precursors.

References

-

de Oliveira, A. M., et al. (2017). Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone. Molecules, 22(2), 298. Available from: [Link]

-

Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

-

de Oliveira, A. M., et al. (2017). Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone. PubMed. Available from: [Link]

-

PubChem. (n.d.). alpha-Amyrenone. National Center for Biotechnology Information. Retrieved from: [Link]

-

Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Retrieved from: [Link]

-

de Oliveira, A. M., et al. (2017). Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone. ResearchGate. Available from: [Link]

-

Isak, S. J., et al. (2014). IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETULAE CORTEX, BETULA PENDULA ROTH., BETULACEAE. PMC. Available from: [Link]

-

Quintão, N. L. M., et al. (2014). Contribution of α,β-Amyrenone to the Anti-Inflammatory and Antihypersensitivity Effects of Aleurites moluccana (L.) Willd. PMC. Available from: [Link]

-

Kanwar, S. S., et al. (2007). Methods for inhibition of residual lipase activity in colorimetric assay: A comparative study. Indian Journal of Biochemistry & Biophysics, 44, 233-236. Available from: [Link]

-

Kim, H. Y., et al. (2021). Pancreatic Lipase Inhibition Assay. Bio-protocol, 11(14), e4087. Available from: [Link]

-

Human Metabolome Database. (2012). alpha-Amyrone (HMDB0036659). Retrieved from: [Link]

-

Soldi, C., et al. (2008). Synthetic derivatives of the α- and β-amyrin triterpenes and their antinociceptive properties. Bioorganic & Medicinal Chemistry, 16(6), 3377-3386. Available from: [Link]

-

NIST. (n.d.). α-Amyrone. NIST Chemistry WebBook. Retrieved from: [Link]

-

de Oliveira, L. C., et al. (2021). In Silico Study, Physicochemical, and In Vitro Lipase Inhibitory Activity of α,β-Amyrenone Inclusion Complexes with Cyclodextrins. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Suggested plate layout for lipase inhibition assay. Retrieved from: [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Available from: [Link]

-

Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids. ResearchGate. Available from: [Link]

-

protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Available from: [Link]

-

ResearchGate. (n.d.). The synthesis of oxidized derivatives of a mixture of α-amyrin and β-amyrin. Retrieved from: [Link]

-

Castillo-Garzón, M. J., et al. (2014). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PMC. Available from: [Link]

-

Le, T. V., et al. (2024). The Pharmaceutical Potential of α- and β-Amyrins. MDPI. Available from: [Link]

-

Li, H., et al. (2008). Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection. NIH. Available from: [Link]

-

ResearchGate. (n.d.). Cytotoxic effect of alpha-amyrin on human laryngeal cancer cells (Hep2). Retrieved from: [Link]

-

Le, T. V., et al. (2024). The Pharmaceutical Potential of α- and β-Amyrins. Preprints.org. Available from: [Link]

-

NMPPDB. (n.d.). Alpha-amyrin. Retrieved from: [Link]

-

de Oliveira, A. M., et al. (2011). Anti-inflammatory effect of alpha, beta-Amyrin, a pentacyclic triterpene from Protium heptaphyllum in rat model of acute periodontitis. PubMed. Available from: [Link]

-

Yin, L., et al. (2017). Practical Synthesis of α-Amyrin, β-Amyrin, and Lupeol: The Potential Natural Inhibitors of Human Oxidosqualene Cyclase. PubMed. Available from: [Link]

-

Oliveira, F. A., et al. (2012). α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats. PMC. Available from: [Link]

-

Wiemann, J., et al. (2018). An Improved Scalable Synthesis of α- and β-Amyrin. PMC. Available from: [Link]

-

Wiemann, J., et al. (2018). An Improved Scalable Synthesis of α- and β-Amyrin. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). IC50 values of α-amylase inhibition under the treatment of different plant extracts. Retrieved from: [Link]

-

ResearchGate. (n.d.). IC50 graphs of studied enzyme inhibition results. Retrieved from: [Link]

-

ResearchGate. (n.d.). Graphical representation of α-amylase inhibition and IC50 values of T. linearis extracts. Retrieved from: [Link]

-

Tran, N. T., et al. (2021). α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials. NIH. Available from: [Link]

-

ResearchGate. (n.d.). Yield of extraction and IC 50 values for alpha-amylase inhibition by mycelial extracts of oyster mushroom. Retrieved from: [Link]

-

ResearchGate. (n.d.). α-Amylase inhibitory activities and IC 50 values of the tested extracts. Retrieved from: [Link]

Sources

- 1. This compound | C30H48O | CID 12306155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Amyrone [webbook.nist.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. mdpi.com [mdpi.com]

- 5. Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Study, Physicochemical, and In Vitro Lipase Inhibitory Activity of α,β-Amyrenone Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contribution of α,β-Amyrenone to the Anti-Inflammatory and Antihypersensitivity Effects of Aleurites moluccana (L.) Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. α,β-amyrin, a natural triterpenoid ameliorates L-arginine-induced acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vitro α-glucosidase inhibitory assay [protocols.io]

Methodological & Application

Application Note: Isolation and Characterization of α-Amyrenone from Protium Species Oleoresin

Abstract

This application note provides a comprehensive guide to the isolation, purification, and characterization of the pentacyclic triterpenoid, α-amyrone, from the oleoresin of Protium species. The protocol herein details a robust methodology, beginning with the extraction of the precursor, α-amyrin, followed by its chemical oxidation to α-amyrone, and subsequent purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC). This guide is designed to furnish researchers with a scientifically sound and reproducible workflow for obtaining high-purity α-amyrone for pharmacological and drug discovery applications.

Introduction: The Significance of α-Amyrenone

The genus Protium, belonging to the Burseraceae family, is a rich source of bioactive triterpenes, with α-amyrone and its precursor, α-amyrin, being of significant scientific interest. These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and gastroprotective effects[1]. The oleoresin, a non-timber forest product of the Amazon, is a particularly abundant source of these triterpenes[2]. The isolation of α-amyrone is a critical step in enabling further investigation into its therapeutic potential. This document provides a detailed protocol for its isolation and characterization, ensuring a high degree of purity for subsequent biological evaluation.

Overview of the Isolation Workflow

The isolation of α-amyrone from Protium oleoresin is a multi-step process that begins with the extraction of a mixture of α- and β-amyrin. This mixture is then oxidized to yield α- and β-amyrenone, from which the α-isomer is purified.

Caption: Workflow for the isolation of α-amyrone.

Materials and Methods

Plant Material

-

Source: Oleoresin from a verified Protium species (e.g., Protium heptaphyllum).

-

Preparation: The oleoresin should be air-dried and ground to a coarse powder.

Reagents and Solvents

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, anhydrous)

-

Pyridinium chlorochromate (PCC)

-

Celite®

-

Silica gel (for column chromatography, 60-120 mesh)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Chloroform-d (CDCl₃) for NMR

Equipment

-

Soxhlet extractor or large-capacity glassware for maceration

-

Rotary evaporator

-

Glass chromatography columns

-

Preparative HPLC system with a C18 column

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer (ESI-MS or GC-MS)

-

IR spectrophotometer

Detailed Protocols

PART 1: Extraction of the Amyrin Precursor Mixture

This initial step aims to extract the mixture of α- and β-amyrin from the Protium oleoresin.

Protocol 1: Soxhlet Extraction

-

Place 100 g of powdered oleoresin into a cellulose thimble.

-

Insert the thimble into the Soxhlet extractor.

-

Add 500 mL of hexane to the round-bottom flask.

-

Heat the solvent to a gentle reflux and continue the extraction for 8-12 hours.

-

After extraction, allow the apparatus to cool.

-

Concentrate the hexane extract in vacuo using a rotary evaporator to obtain the crude amyrin mixture.

Protocol 2: Maceration

-

Suspend 100 g of powdered oleoresin in 500 mL of hexane in a sealed container.

-

Stir the mixture at room temperature for 72 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the maceration of the residue twice more with fresh hexane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude amyrin mixture.

| Extraction Method | Solvent | Typical Yield of Crude Amyrin Mixture | Reference |

| Soxhlet | Hexane | 30-40% | [3] |

| Maceration | Hexane | 35-40% | [3] |

PART 2: Oxidation of α-Amyrin to α-Amyrenone

The hydroxyl group at C-3 of the amyrin mixture is oxidized to a ketone to produce the amyrenone mixture.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation [4]

-

Dissolve 10 g of the crude amyrin mixture in 200 mL of anhydrous dichloromethane (DCM).

-

Add 1.5 equivalents of PCC (relative to the amyrin mixture) to the solution in small portions while stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (mobile phase: hexane:ethyl acetate 9:1).

-

Upon completion, dilute the reaction mixture with 200 mL of DCM.

-

Pass the mixture through a short pad of Celite® to remove the chromium salts.

-

Wash the Celite® pad with additional DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amyrenone mixture.

Caption: Oxidation of α-amyrin to α-amyrenone.

PART 3: Purification of α-Amyrenone

The crude amyrenone mixture is first subjected to column chromatography for initial purification, followed by preparative HPLC for final isolation of high-purity α-amyrone.

Protocol 4: Column Chromatography

-

Prepare a slurry of 200 g of silica gel in hexane and pack it into a glass column (5 cm diameter).

-

Dissolve the crude amyrenone mixture (approx. 5 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions of 20 mL and monitor them by TLC.

-

Combine the fractions containing the enriched α-amyrenone.

Protocol 5: Preparative HPLC

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile:water (95:5).

-

Flow Rate: 15-20 mL/min.

-

Detection: UV at 210 nm.

-

Injection: Dissolve the enriched α-amyrenone fraction in the mobile phase and inject onto the column.

-

Collect the peak corresponding to α-amyrenone.

-

Lyophilize the collected fraction to obtain pure α-amyrone.

Characterization of α-Amyrenone

The identity and purity of the isolated α-amyrone should be confirmed by spectroscopic methods.

| Property | Data | Reference |

| Melting Point | 125-126 °C | [5] |

| Molecular Formula | C₃₀H₄₈O | [5] |

| Molecular Weight | 424.7 g/mol | [5] |

| IR (KBr, cm⁻¹) | ~1710 (C=O stretch) | - |

| ¹H NMR (CDCl₃) | Characteristic signals for the ursane skeleton, absence of the C-3 proton signal seen in α-amyrin. | [6] |

| ¹³C NMR (CDCl₃) | ~217 ppm (C-3 carbonyl), characteristic signals for the ursane skeleton. | [7] |

| Mass Spec (ESI-MS) | m/z 425 [M+H]⁺ | - |

Note on Spectroscopic Data: The provided NMR data are for the precursor α-amyrin. For α-amyrenone, the key changes will be the disappearance of the C-3 carbinol proton and carbon signals and the appearance of a carbonyl carbon signal downfield (~217 ppm).

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the isolation of high-purity α-amyrone from Protium species oleoresin. By following these detailed steps, researchers can obtain sufficient quantities of this valuable bioactive compound for further pharmacological studies and drug development endeavors. The combination of classical extraction and chromatographic techniques with a key chemical transformation step ensures the successful isolation of the target molecule.

References

-

Sá, F., et al. (2018). The selective obtaining of amyrins from Amazonian Protium oleoresins. SciELO Colombia. Available at: [Link]

-

ResearchGate. (n.d.). Characteristical part of the 13C NMR spectrum of the 1:1 lupenone/β-amyrone mixture. Available at: [Link]

-

Costa, F. L. P., et al. (2017). Experimental data and 13C NMR chemical shifts calculation of the: α-amyrin, β-amyrin, α-amyrin acetate and β-amyrin acetate from natural sources. Wren. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of oxidized derivatives of a mixture of α-amyrin (R1 = H, R2 = CH3) and β-amyrin (R1 = CH3, R2 = H). Available at: [Link]

-

S. S. Chang, et al. (1979). Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of sediments 1 and 3 (a mixture of α-and β-amyrin). Available at: [Link]

-

Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Available at: [Link]

-

Pescetelli, F., et al. (2020). An Improved Scalable Synthesis of α- and β-Amyrin. Molecules. Available at: [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

-

Melo, C. M., et al. (2015). Anti-Inflammatory Activity of Triterpenes Isolated from Protium paniculatum Oil-Resins. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

-

Gilson. (n.d.). Preparative HPLC. Available at: [Link]

-

Mant, C. T., et al. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A. Available at: [Link]

-

G. S. Kumar, et al. (2023). Alpha Amyrin Nano-Emulsion Formulation from Stem Bark of Ficus Benghalensis and its Characterization for Neuro-Behavioral Studies. Drug Target Insights. Available at: [Link]

-

PubChem. (n.d.). Urs-12-en-3-one. Available at: [Link]

-

Tran, N. T. B., et al. (2021). α-Amyrin and β-Amyrin Isolated from Celastrus hindsii Leaves and Their Antioxidant, Anti-Xanthine Oxidase, and Anti-Tyrosinase Potentials. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available at: [Link]

-

Siani, A. C., et al. (2017). Essential oils from oleoresins of Protium spp. of the Amazon region. Flavour and Fragrance Journal. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of α-Amyrenone in Botanical Extracts

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of α-Amyrenone, a pentacyclic triterpenoid of significant interest for its potential pharmacological activities. The method utilizes reverse-phase chromatography with UV detection, offering excellent specificity, linearity, accuracy, and precision. We provide a comprehensive, step-by-step protocol for sample preparation from a plant matrix, detailed chromatographic conditions, and a full validation procedure conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical framework for the determination of α-Amyrenone.

Introduction and Scientific Rationale

α-Amyrenone (Urs-12-en-3-one) is a naturally occurring triterpenoid derived from the oxidation of α-amyrin.[2] Triterpenoids as a class are recognized for a wide spectrum of biological activities, and α-Amyrenone, along with its isomer β-Amyrenone, has demonstrated potential in the development of treatments for chronic metabolic diseases.[2] Given its therapeutic promise, a validated, reliable, and accurate analytical method is imperative for its quantification in raw materials, processed extracts, and finished products.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity for complex mixtures.[3] This note details a method based on reverse-phase chromatography, which is ideally suited for separating non-polar to moderately polar compounds like α-Amyrenone.[4] The scientific integrity of any quantitative data relies on a rigorously validated method; therefore, this guide is built upon the principles of the ICH guidelines to ensure the data generated is trustworthy and reproducible.[5][6]

Experimental Workflow Overview

The entire process, from sample acquisition to final data reporting, follows a logical and systematic sequence designed to minimize variability and ensure data integrity.

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

Equipment

-

HPLC system with quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Data acquisition and processing software (e.g., ChemStation, Empower).

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Vortex mixer.

-

Syringe filters (0.45 µm PTFE).

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

Chemicals and Standards

-

α-Amyrenone reference standard (Purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (Ultrapure, Type I, 18.2 MΩ·cm).

-

Plant material (e.g., dried and powdered resin or bark).

Step-by-Step Protocols

Preparation of Standard Solutions

The accuracy of the quantification is directly dependent on the precise preparation of the standard solutions.

-

Primary Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of α-Amyrenone reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Primary Stock Standard with the mobile phase. For a typical calibration curve, concentrations of 5, 10, 25, 50, 100, and 150 µg/mL are recommended.

Sample Preparation Protocol

This protocol is optimized for the extraction of α-Amyrenone from a dried plant matrix. The principle relies on solvent extraction, leveraging the high solubility of α-Amyrenone in methanol.[4][7]

-

Homogenization: Weigh approximately 1.0 g of finely powdered and dried plant material into a 50 mL centrifuge tube. The fine powder increases the surface area, maximizing extraction efficiency.

-

Extraction: Add 20 mL of Methanol to the tube. Cap tightly and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell lysis and solvent penetration.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

-

Collection: Carefully decant the supernatant into a clean flask.

-

Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-4 on the pellet with an additional 20 mL of Methanol. Combine the supernatants.

-

Concentration: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution and Filtration: Reconstitute the dried extract with 5.0 mL of Methanol. Vortex thoroughly. Prior to HPLC injection, filter the solution through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter that could damage the HPLC column. The filtrate is now ready for analysis.

HPLC Instrumentation and Chromatographic Conditions

The selected conditions are designed to provide a sharp, symmetrical peak for α-Amyrenone with a reasonable run time. A C18 column is used due to the non-polar, triterpenoid structure of the analyte.[8] Acetonitrile is a strong organic solvent that ensures efficient elution from the reverse-phase column.

| Parameter | Optimized Condition | Justification |